molecular formula C12H17FN2 B2873102 1-[2-(3-Fluorophenyl)ethyl]piperazine CAS No. 188400-93-3

1-[2-(3-Fluorophenyl)ethyl]piperazine

Cat. No. B2873102
CAS RN: 188400-93-3
M. Wt: 208.28
InChI Key: GSSODEWYFSLYLJ-UHFFFAOYSA-N
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Description

1-[2-(3-Fluorophenyl)ethyl]piperazine is a chemical compound with the CAS Number: 1258649-78-3 . It has a molecular weight of 281.2 . It’s often stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 1-[2-(3-Fluorophenyl)ethyl]piperazine is 1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13;;/h2-5,10,14H,6-9H2,1H3;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.556 (lit.) and a boiling point of 150 °C/3 mmHg (lit.). It has a density of 1.141 g/mL at 25 °C (lit.) .

Scientific Research Applications

Medicinal Chemistry

The piperazine moiety, including “1-[2-(3-Fluorophenyl)ethyl]piperazine”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Synthetic Methodologies

The chemical reactivity of piperazine-based synthons, which includes “1-[2-(3-Fluorophenyl)ethyl]piperazine”, facilitates its insertion into the molecule . For instance, the original synthesis of a certain compound started with commercially available “1-[3-(trifluoromethyl)phenyl]piperazine”, which was alkylated with a specific compound to give the final product .

Kinase Inhibitors

Piperazine-containing drugs, such as “1-[2-(3-Fluorophenyl)ethyl]piperazine”, have been used as kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases, which can prevent cancer cells from growing.

Receptor Modulators

“1-[2-(3-Fluorophenyl)ethyl]piperazine” can also be used as receptor modulators . Receptor modulators are substances that have an effect on the function of a receptor, either by blocking the action of an endogenous ligand or by mimicking the action of an endogenous ligand.

Synthesis of Piperazine Derivatives

Recent developments in the synthesis of piperazine derivatives have included the use of "1-[2-(3-Fluorophenyl)ethyl]piperazine" . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Synthesis of Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate

“1-[2-(3-Fluorophenyl)ethyl]piperazine” was used in the synthesis of Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate . This compound was obtained by reacting 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone with ethyl bromoacetate in acetone in the presence of K2CO3 .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns, eye damage, and respiratory irritation. It’s harmful if swallowed or in contact with skin .

Future Directions

While specific future directions for 1-[2-(3-Fluorophenyl)ethyl]piperazine are not mentioned, piperazine derivatives continue to be of interest in various fields of research due to their wide range of biological activities .

properties

IUPAC Name

1-[2-(3-fluorophenyl)ethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-12-3-1-2-11(10-12)4-7-15-8-5-14-6-9-15/h1-3,10,14H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSODEWYFSLYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Fluorophenyl)ethyl]piperazine

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